dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate
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Overview
Description
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate is a copolymer composed of vinyl acetate, butyl maleate, and isobornyl acrylate. This compound is known for its unique properties, making it valuable in various applications, particularly in the fields of chemistry, biology, medicine, and industry. It is typically available as a viscous liquid and is often used as an additive in hair and skin care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poly(vinyl acetate-co-butyl maleate-co-isobornyl acrylate) involves the copolymerization of vinyl acetate, butyl maleate, and isobornyl acrylate. The reaction is typically carried out in the presence of a suitable initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature conditions. The polymerization process can be conducted in bulk or in solution, with ethanol being a common solvent .
Industrial Production Methods
Industrial production of this copolymer follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The copolymer is often produced as a 50 wt. % solution in ethanol, which facilitates its handling and application .
Chemical Reactions Analysis
Types of Reactions
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the copolymer’s structure and improve its performance in certain applications.
Substitution: The copolymer can undergo substitution reactions, where specific functional groups are replaced with others to tailor its properties[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s properties[3][3].
Scientific Research Applications
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a polymer matrix in various chemical reactions and processes.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The mechanism by which poly(vinyl acetate-co-butyl maleate-co-isobornyl acrylate) exerts its effects is primarily related to its ability to form stable films and coatings. The copolymer interacts with various substrates through physical and chemical bonding, providing enhanced adhesion and durability. The molecular targets and pathways involved depend on the specific application and the functional groups present in the copolymer .
Comparison with Similar Compounds
Similar Compounds
Poly(vinyl acetate-co-butyl maleate): Similar in composition but lacks the isobornyl acrylate component, resulting in different properties.
Poly(vinyl acetate-co-isobornyl acrylate): Contains vinyl acetate and isobornyl acrylate but does not include butyl maleate, leading to variations in performance.
Poly(butyl maleate-co-isobornyl acrylate): Composed of butyl maleate and isobornyl acrylate, without vinyl acetate, affecting its overall characteristics.
Uniqueness
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate is unique due to the combination of vinyl acetate, butyl maleate, and isobornyl acrylate, which imparts a balance of flexibility, adhesion, and film-forming properties. This makes it particularly suitable for applications requiring durable and stable coatings .
Properties
IUPAC Name |
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2.C12H20O4.C4H6O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3;1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h5,9-10H,1,6-8H2,2-4H3;7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b;8-7-;/t9-,10-,13+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACFNIOCBUACV-LUKGIRDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C.CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C.C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
136392-68-2 |
Source
|
Record name | Butyl maleate-isobornyl acrylate-vinyl acetate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136392-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
522.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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